molecular formula C11H15NO2 B12067889 (s)-2-Hydroxy-n,n-dimethyl-3-phenylpropanamide

(s)-2-Hydroxy-n,n-dimethyl-3-phenylpropanamide

Cat. No.: B12067889
M. Wt: 193.24 g/mol
InChI Key: LOQLTMLSQNYSKO-JTQLQIEISA-N
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Description

(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide is a chiral compound with a hydroxyl group, a dimethylamino group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-hydroxy-3-phenylpropanoic acid.

    Amidation Reaction: The carboxylic acid group of (S)-2-hydroxy-3-phenylpropanoic acid is converted to an amide using N,N-dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of (S)-2-oxo-N,N-dimethyl-3-phenylpropanamide.

    Reduction: Formation of (S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition or activation of enzymatic reactions or receptor-mediated signaling pathways.

Comparison with Similar Compounds

    (S)-2-Hydroxy-3-phenylpropanoic acid: The precursor in the synthesis of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide.

    (S)-2-Oxo-N,N-dimethyl-3-phenylpropanamide: The oxidation product of the compound.

    (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamine: The reduction product of the compound.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to its similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamide

InChI

InChI=1S/C11H15NO2/c1-12(2)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3/t10-/m0/s1

InChI Key

LOQLTMLSQNYSKO-JTQLQIEISA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CC1=CC=CC=C1)O

Canonical SMILES

CN(C)C(=O)C(CC1=CC=CC=C1)O

Origin of Product

United States

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